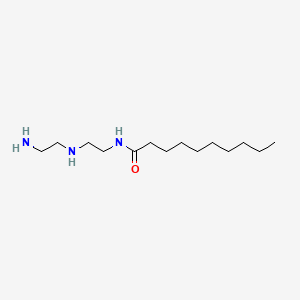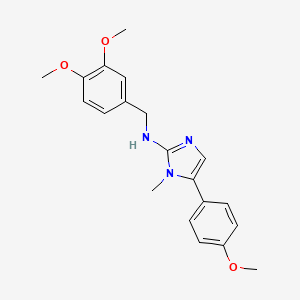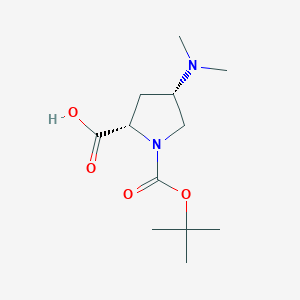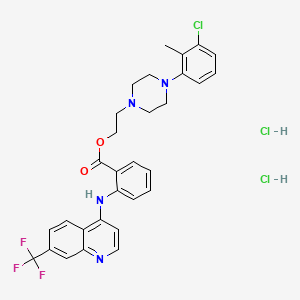![molecular formula C12H25NO4Si B14145102 N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine CAS No. 132123-95-6](/img/structure/B14145102.png)
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine: is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a trimethylsilyl group and an ethoxycarbonyl group attached to the L-leucine molecule. This compound is often used in organic synthesis, particularly as a protecting group for amino acids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine typically involves the reaction of L-leucine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: L-leucine is dissolved in an anhydrous solvent such as dichloromethane.
Step 2: Trimethylsilyl ethyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C).
Step 3: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield L-leucine and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides, alcohols, and amines are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ethoxycarbonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: L-leucine and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
科学的研究の応用
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.
Biology: Employed in the study of enzyme mechanisms and protein structure by protecting specific amino acid residues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect and release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the synthesis of complex organic molecules.
作用機序
The mechanism of action of N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine involves the protection of the amino group of L-leucine. The trimethylsilyl group provides steric hindrance, preventing the amino group from participating in unwanted reactions. The ethoxycarbonyl group stabilizes the compound and facilitates its removal under specific conditions, allowing for the controlled release of L-leucine.
類似化合物との比較
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-alanine
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-valine
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-isoleucine
Comparison: N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine is unique due to its specific application in protecting the amino group of L-leucine. While similar compounds are used to protect other amino acids, the choice of protecting group depends on the specific requirements of the synthesis process. The trimethylsilyl group provides a balance of steric hindrance and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
132123-95-6 |
|---|---|
分子式 |
C12H25NO4Si |
分子量 |
275.42 g/mol |
IUPAC名 |
(2S)-4-methyl-2-(2-trimethylsilylethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H25NO4Si/c1-9(2)8-10(11(14)15)13-12(16)17-6-7-18(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChIキー |
MPCIGWWLFKNWCP-JTQLQIEISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC[Si](C)(C)C |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)






![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)


![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)
